5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461675
InChI: InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36)
SMILES:
Molecular Formula: C32H36N2O6S
Molecular Weight: 576.7 g/mol

5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid

CAS No.:

VCID: VC20461675

Molecular Formula: C32H36N2O6S

Molecular Weight: 576.7 g/mol

* For research use only. Not for human or veterinary use.

5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid -

Description

5-[({1-[(tert-Butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid is a complex organic compound characterized by its intricate structure, which includes multiple functional groups and a thiophene ring. This compound is classified under carboxylic acids due to the presence of the carboxyl group (-COOH) attached to the thiophene moiety. Its molecular weight is approximately 576.7 g/mol, and it has significant implications in medicinal chemistry and materials science.

Key Structural Elements:

  • Tert-Butoxycarbonyl Group: Commonly used in peptide synthesis and drug formulation.

  • Azepane Moiety: May contribute to its ability to bind to various receptors or enzymes.

  • Thiophene Ring: Often associated with biological activity.

  • Fluorenylmethoxycarbonyl Group: Used in peptide synthesis and drug formulation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, each requiring careful optimization to ensure high yields and purity. The compound can participate in various chemical reactions due to its functional groups, which are essential for further derivatization that may enhance biological activity or alter pharmacokinetic properties.

Synthesis Steps:

  • Protection of Functional Groups: Use of tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups.

  • Coupling Reactions: Formation of the azepane-thiophene linkage.

  • Deprotection: Removal of protecting groups to reveal the final structure.

Biological Activity and Potential Applications

While specific biological activity data on this compound is limited, its structural elements suggest potential interactions with biological targets. The presence of the azepane ring may contribute to its ability to bind to various receptors or enzymes, similar to other compounds with similar scaffolds. Potential areas of investigation include interaction studies to understand its therapeutic potential and mechanism of action.

Potential Applications:

  • Medicinal Chemistry: Drug development and synthesis.

  • Materials Science: Synthesis of novel materials with unique properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-[({1-[(tert-Butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid. These include compounds with different heterocyclic rings, such as furan and pyrrole, which alter electronic properties and potential biological activities.

Comparison Table:

Compound NameMolecular FormulaUnique Features
5-[({1-(tert-Butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-3-methylfuran-2-carboxylic acidC33H38N2O7Contains a furan ring instead of thiophene
5-[({1-(tert-Butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1H-pyrrole-2-carboxylic acidC32H37N3O6Features a pyrrole ring, altering electronic properties
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acidC24H29NO6A simpler structure focusing on oxopentanoic acid
Product Name 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid
Molecular Formula C32H36N2O6S
Molecular Weight 576.7 g/mol
IUPAC Name 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid
Standard InChI InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36)
Standard InChIKey WBFMCNLYHIDOHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
PubChem Compound 132344237
Last Modified Aug 15 2024

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